Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester
Brand Name: Vulcanchem
CAS No.: 2097133-18-9
VCID: VC16496583
InChI: InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H15IO3
Molecular Weight: 298.12 g/mol

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester

CAS No.: 2097133-18-9

Cat. No.: VC16496583

Molecular Formula: C9H15IO3

Molecular Weight: 298.12 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester - 2097133-18-9

Specification

CAS No. 2097133-18-9
Molecular Formula C9H15IO3
Molecular Weight 298.12 g/mol
IUPAC Name methyl 4-iodo-1-methoxycyclohexane-1-carboxylate
Standard InChI InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3
Standard InChI Key XNIKLHLHHWFCPQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCC(CC1)I)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is systematically named methyl 4-iodo-1-methoxycyclohexane-1-carboxylate . Its IUPAC name reflects the substitution pattern: a methoxy group (-OCH3_3) and a methyl ester (-COOCH3_3) at the 1-position of the cyclohexane ring, with an iodine atom at the 4-position. The compound’s canonical SMILES string, COC(=O)C1(OC)CCC(I)CC1\text{COC(=O)C1(OC)CCC(I)CC1}, further clarifies its connectivity.

Molecular Geometry and Stereochemistry

The cyclohexane ring adopts a chair conformation, minimizing steric strain. Quantum mechanical calculations predict that the 1-methoxy and 1-carboxylate groups occupy equatorial positions to reduce 1,3-diaxial interactions, while the 4-iodo substituent may adopt either axial or equatorial orientation depending on reaction conditions . X-ray crystallography data is unavailable, but analogous cyclohexane derivatives suggest a bond angle of approximately 109.5° for the tetrahedral carbon centers .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H15IO3\text{C}_9\text{H}_{15}\text{IO}_3
Molecular Weight298.12 g/mol
InChI KeyXNIKLHLHHWFCPQ-UHFFFAOYSA-N
Topological Polar Surface Area35.5 Ų

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, patent US8143442B2 outlines methods for analogous cyclohexanecarboxylates . A plausible route involves:

  • Iodination of 1-Methoxycyclohexanecarboxylic Acid: Electrophilic iodination using I2\text{I}_2 and HIO3\text{HIO}_3 in acidic media.

  • Esterification: Treatment with methyl chloride or dimethyl carbonate in the presence of a base (e.g., K2_2CO3_3) to form the methyl ester .

Microreactor technology, as described in , could enhance yield by optimizing mixing efficiency and reaction time (e.g., 12-second contact time for intermediate steps).

Reaction Kinetics and Optimization

Key parameters from analogous syntheses include:

  • Temperature: 20–30°C for iodination to prevent iodine sublimation .

  • pH Control: Adjustment to 12.5–13 using NaOH ensures deprotonation of intermediates .

  • Solvent Systems: Tetrahydrofuran or dichloromethane for improved solubility of iodine .

Physicochemical Properties

Spectral Characteristics

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: The methoxy group resonates at δ 3.2–3.4 ppm, while the methyl ester appears at δ 3.6–3.8 ppm. Protons adjacent to iodine exhibit deshielding (δ 2.8–3.0 ppm) .

    • 13C NMR^{13}\text{C NMR}: The carbonyl carbon of the ester group is expected at δ 170–175 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 298.12 with characteristic isotopic patterns for iodine (1:1 ratio for 127I^{127}\text{I} and 129I^{129}\text{I}).

Thermodynamic Data

Comparisons with methyl cyclohexanecarboxylate (CAS 4630-82-4) suggest:

  • Boiling Point: ~250°C (estimated via Joback method) .

  • LogP: 2.1–2.5, indicating moderate lipophilicity suitable for organic solvents .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The iodine atom serves as a versatile handle for cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: Replacement of iodine with aryl boronic acids to form biaryl structures .

  • Nucleophilic Substitution: Reaction with amines or thiols to generate sulfur- or nitrogen-containing analogs.

Research Gaps and Future Directions

  • Stereoselective Synthesis: No data exists on enantiomeric control during iodination.

  • Biological Activity: Screening for antimicrobial or anticancer properties is warranted.

  • Process Scale-Up: Microreactor-based production merits investigation to improve scalability .

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